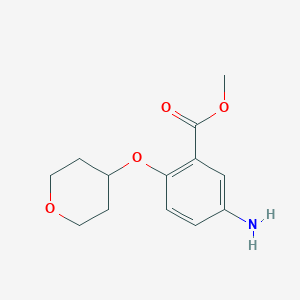

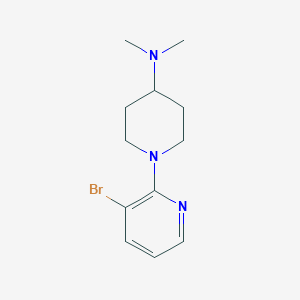

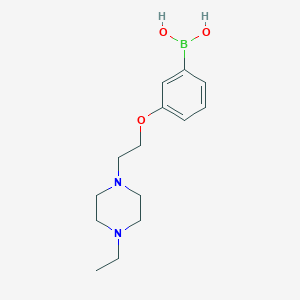

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Descripción general

Descripción

“4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O3 . It is a derivative of pyrimidine and morpholine . The compound is used for research purposes .

Physical And Chemical Properties Analysis

The compound “4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is stored in a dry environment at 2-8°C . The physical form of the related compound “4-(Pyrimidin-2-yl)morpholine” is a light yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación

I have found some information on the scientific research applications of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid. Below are a few applications with detailed sections:

Cancer Research

This compound has been studied for its potential in cancer treatment. It targets the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer, which is crucial for mitotic arrest and cell death in colchicine-resistant cells .

Anti-inflammatory Activities

Pyrimidines, including derivatives like 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid , have shown anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Tubulin Interaction

The co-crystal structure of tubulin with this compound reveals important inhibitor contact residues that are significant for its binding and therapeutic action .

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is the colchicine-binding site of tubulin . Tubulin is a globular protein and an integral component of the cytoskeleton, playing important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

The compound binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .

Biochemical Pathways

The binding of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid to tubulin disrupts microtubule dynamics . This disruption can lead to mitotic arrest and cell death, particularly in colchicine-resistant cells . The compound’s action on tubulin and microtubules affects various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The compound’s molecular weight (209204) and its carboxylic acid group suggest that it may have reasonable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cellular microtubule polymerization, leading to mitotic arrest and cell death across multiple cell lines . This effect is particularly pronounced in colchicine-resistant cells, as the compound is a poor substrate for P-gp multi-drug resistance pumps .

Propiedades

IUPAC Name |

4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWSNMPZSLAJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.